Product packaging for Benzamide derivative 6(Cat. No.:)

Benzamide derivative 6

Cat. No.: B10833060
M. Wt: 477.6 g/mol
InChI Key: AXIVYOPFBOAPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide derivative 6 is a chemical compound offered for research purposes. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the primary scientific literature for specific applications, as benzamide derivatives are a broad class of compounds studied across various fields. These derivatives have been investigated for a range of potential biological activities, which may include serving as histone deacetylase (HDAC) inhibitors for cancer research , modulating P-glycoprotein to address multidrug resistance , or inducing apoptosis in cellular studies . The precise mechanism of action, physicochemical properties, and specific research applications for this particular derivative should be verified by the researcher prior to use. Handle all chemicals with appropriate precautions and refer to the safety data sheet for proper handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27N3O4S B10833060 Benzamide derivative 6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-morpholin-4-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C26H27N3O4S/c30-26(27-23-7-11-25(12-8-23)34(31,32)29-15-17-33-18-16-29)21-5-9-24(10-6-21)28-14-13-20-3-1-2-4-22(20)19-28/h1-12H,13-19H2,(H,27,30)

InChI Key

AXIVYOPFBOAPKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for Benzamide (B126) Derivative Architectures

The foundation for synthesizing complex benzamides like Benzamide derivative 6 lies in well-established and reliable chemical transformations. These methods are broadly categorized into the formation of the critical amide bond and the multi-step sequences required to build the surrounding molecular complexity.

The creation of the amide bond is the cornerstone of benzamide synthesis. The most common strategy involves the coupling of a benzoic acid derivative with an amine. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures, often leading to side products. Consequently, the carboxylic acid is typically "activated" to facilitate the reaction.

Several classes of coupling reagents are employed for this purpose:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. To improve yields and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its successor, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient. They activate the carboxylic acid to form an active ester, which smoothly converts to the desired amide.

Uronium/Aminium Salts: This class includes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are among the most effective coupling agents, known for fast reaction times, high yields, and suppression of racemization, making them suitable for complex and sensitive substrates that might be part of the this compound structure.

The selection of a specific coupling reagent and additive often depends on the complexity of the starting materials, the scale of the reaction, and cost considerations.

Table 1: Common Coupling Reagents for Amide Bond Formation This table is interactive. You can sort and filter the data.

Reagent Class Example Reagent Common Additive Key Features
Carbodiimides EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) HOBt (1-Hydroxybenzotriazole) Widely used, cost-effective, water-soluble byproducts.
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide) HOBt (1-Hydroxybenzotriazole) High reactivity, but produces insoluble dicyclohexylurea (DCU) byproduct.
Phosphonium Salts PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) - High efficiency, suitable for solid-phase synthesis.
Uronium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HOAt (1-Hydroxy-7-azabenzotriazole) Very fast reaction rates, low racemization, high yields.

For a molecule like this compound, the synthesis is rarely a single step. It typically involves a carefully planned sequence of reactions to construct the required benzoic acid and amine precursors, which may themselves be complex, functionalized molecules. The amide bond formation might be performed early in the synthesis or as a final "capping" step.

A representative multi-step sequence might involve:

Aromatic Functionalization: Beginning with a simple benzene (B151609) ring, reactions such as Friedel-Crafts acylation, nitration, or halogenation are used to install functional groups on the aromatic core. These groups serve as handles for further modifications.

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are instrumental in building complex molecular scaffolds. For instance, a Suzuki coupling could be used to attach a substituted aryl or alkyl group to a halogenated benzoic acid precursor. A Buchwald-Hartwig amination could be used to construct the amine precursor itself.

Functional Group Interconversion (FGI): Throughout the synthesis, functional groups are converted into others as needed. For example, a nitro group introduced early on can be reduced to an amine group just before the amide coupling step. An ester group can be hydrolyzed to the carboxylic acid required for the final amide bond formation.

This strategic combination of classic and modern synthetic reactions allows for the modular and convergent assembly of complex architectures like this compound.

Novel Approaches in the Synthesis of Substituted Benzamides

While traditional methods are robust, chemical research continues to seek more efficient, sustainable, and versatile synthetic routes. For a target like this compound, novel approaches can offer significant advantages.

One major area of innovation is the direct C-H amidation . This strategy aims to form the amide bond by directly functionalizing a C-H bond on the aromatic ring with an amine source, bypassing the need to pre-functionalize the benzoic acid with a halide or triflate. These reactions are often catalyzed by transition metals like palladium, rhodium, or copper. This approach is highly atom-economical and can shorten synthetic sequences considerably. For example, a substituted benzene could be directly coupled with an aminating agent to generate the benzamide scaffold in a single step.

Another emerging technique is the use of flow chemistry . In a flow synthesis setup, reagents are pumped through a series of tubes and reactors where they mix and react. This allows for precise control over reaction parameters like temperature, pressure, and reaction time. For amide bond formation, flow chemistry can lead to higher yields, improved safety by minimizing the accumulation of hazardous intermediates, and easier scalability compared to traditional batch processing.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving the highest possible yield and purity is critical, especially in the final steps of a complex synthesis. For the amide coupling step in the synthesis of this compound, several factors must be optimized:

Solvent: The choice of solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN)) can significantly impact reaction rates and solubility of reagents.

Base: An organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically required to neutralize the acidic byproducts generated during the reaction. The choice and stoichiometry of the base are crucial to prevent side reactions.

Temperature: While many modern coupling reactions proceed efficiently at room temperature, gentle heating or cooling may be necessary to control the reaction rate and minimize degradation of sensitive functional groups.

Stoichiometry: The relative amounts of the carboxylic acid, amine, coupling reagent, and additives are carefully controlled. A slight excess of one reagent may be used to drive the reaction to completion.

Table 2: Example of Reaction Condition Optimization for a Generic Benzamide Synthesis This table is interactive. You can sort and filter the data.

Entry Coupling Reagent Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1 HATU (1.1 eq) DIPEA (2.0 eq) DMF 25 2 95
2 EDC/HOBt (1.2 eq) DIPEA (2.0 eq) DCM 25 12 85
3 PyBOP (1.1 eq) TEA (2.0 eq) MeCN 40 4 92
4 HATU (1.1 eq) N-Methylmorpholine (2.0 eq) DMF 25 2 93

Stereoselective Synthesis and Chiral Resolution Techniques

If this compound contains stereocenters, controlling its three-dimensional structure is paramount. This is achieved through stereoselective synthesis or by separating stereoisomers after the reaction.

Stereoselective synthesis aims to create a specific stereoisomer preferentially. This can be accomplished by:

Using a chiral starting material that is carried through the synthesis.

Employing a chiral auxiliary—a temporary chiral group that directs the stereochemical outcome of a reaction and is later removed.

Using a chiral catalyst (asymmetric catalysis) that creates the desired stereocenter.

Chiral resolution is the process of separating a mixture of enantiomers (a racemate). This is often done by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers. Another common method is chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase to separate enantiomers directly.

Structural Elucidation Techniques for Synthesized Derivatives

Once the synthesis is complete, the exact structure and purity of the synthesized this compound must be rigorously confirmed. A combination of spectroscopic techniques is used for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, showing the connectivity of atoms and the chemical environment of protons and carbons. 2D NMR techniques (like COSY and HMQC) can further establish the precise connectivity within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of the compound, which allows for the determination of its elemental formula. Fragmentation patterns observed in MS/MS can also help confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For a benzamide, a strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1630-1680 cm⁻¹, and N-H stretching bands can be observed around 3200-3400 cm⁻¹.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous proof of the molecular structure, including its absolute stereochemistry.

By employing these powerful analytical methods, researchers can be certain of the identity, purity, and stereochemical integrity of the synthesized this compound.

Advanced Spectroscopic Characterization (NMR, MS, IR)

The structural elucidation of N-(4-(N-(4-methylphenyl)sulfamoyl)phenyl)benzamide (6) is accomplished through a combination of spectroscopic techniques. These methods provide a detailed picture of the molecular framework, confirming the presence of key functional groups and the connectivity of the atoms. japsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) spectroscopy are fundamental tools for determining the carbon-hydrogen framework of the molecule. The spectra for derivative 6 were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 400 MHz. japsonline.com

The ¹H-NMR spectrum confirms the presence of all expected protons. A singlet at 8.89 ppm is attributed to the amide (NH) proton, while a multiplet between 8.08 and 8.43 ppm corresponds to four aromatic protons. Another multiplet from 7.42 to 8.08 ppm represents another set of four aromatic protons. The aromatic protons of the 4-methylphenyl group appear as a multiplet between 6.44 and 7.25 ppm. The methyl (CH₃) protons are identified by a singlet at 2.43 ppm. japsonline.com

The ¹³C-NMR spectrum provides complementary information, identifying all unique carbon environments. Key signals include the carbonyl carbon (C=O) at 166.96 ppm and the carbon of the imine-like structure within the benzothiazole (B30560) system at 175.69 ppm. The various aromatic carbons resonate in the typical downfield region between 118.25 and 152.68 ppm. The methyl carbon (CH₃) gives a signal in the upfield region at 18.37 ppm. japsonline.com

Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆. japsonline.com
TechniqueChemical Shift (δ ppm)Assignment
¹H-NMR (400 MHz)8.89 (s, 1H)-NH
8.08–8.43 (m, 4H)Ar-CH
7.42–8.08 (m, 4H)Ar-CH
6.44–7.25 (m, 4H)Ar-CH
2.43 (s, 3H)-CH₃
¹³C-NMR175.69C=N
166.96C=O
118.25–152.68Aromatic Carbons
18.37-CH₃

Mass Spectrometry (MS)

While specific high-resolution mass spectrometry (HRMS) data for N-(4-(N-(4-methylphenyl)sulfamoyl)phenyl)benzamide (6) is not detailed in the primary source, the fragmentation patterns for similar benzamide derivatives are well-established. For instance, N-p-tolylbenzamide typically shows a molecular ion peak [M+H]⁺ upon electrospray ionization (ESI). nanobioletters.com The primary fragmentation pathway involves the cleavage of the amide bond, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105 and the corresponding substituted aniline (B41778) fragment. nanobioletters.comresearchgate.net This characteristic fragmentation is a key diagnostic tool in confirming the identity of benzamide structures. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum for derivative 6, recorded using KBr pellets, shows several key absorption bands. The presence of the amide and sulfonamide moieties is confirmed by N-H stretching vibrations observed at 3791.96 cm⁻¹ and 3456.56 cm⁻¹. A strong absorption at 1667.25 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the benzamide group. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are found at 1345.34 cm⁻¹ and 1103.78 cm⁻¹, respectively. japsonline.com

Table 2: Key IR Absorption Bands for this compound. japsonline.com
Vibrational Frequency (ν cm⁻¹)Assignment
3791.96, 3456.56N-H stretch
1667.25C=O stretch (Amide)
1604.66N-H bend
1578.56C=N stretch
1345.34SO₂ asymmetric stretch
1103.78SO₂ symmetric stretch

X-ray Crystallography for Absolute Configuration Determination

While the spectroscopic data for N-(4-(N-(4-methylphenyl)sulfamoyl)phenyl)benzamide (6) confirms its chemical structure, X-ray crystallography is the definitive method for determining the absolute configuration and observing the three-dimensional arrangement of atoms in a single crystal. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.netiucr.org

Although crystal structure data for derivative 6 is not available in the provided research, the methodology can be illustrated with another complex benzamide, 2-Iodo-N-(6-methyl-2-pyridyl)benzamide . The analysis of this compound provides a clear example of how X-ray diffraction is applied. iucr.org

In the case of 2-Iodo-N-(6-methyl-2-pyridyl)benzamide, single-crystal X-ray diffraction revealed a triclinic crystal system with the space group Pī. The asymmetric unit was found to contain two crystallographically independent molecules. The analysis precisely defined the dihedral angles between the pyridine (B92270) and benzene rings, which were 53.56 (9)° and 72.14 (19)° in the two independent molecules. iucr.org

The study also elucidated the supramolecular architecture, showing how molecules are linked into dimers through intermolecular N—H···N hydrogen bonds. Furthermore, short intermolecular contacts, such as I···O and I···N interactions, as well as C—H···π interactions, were identified as stabilizing forces within the crystal lattice. iucr.org This level of detail is crucial for understanding structure-activity relationships and designing new molecules.

Table 3: Illustrative Crystal Data for 2-Iodo-N-(6-methyl-2-pyridyl)benzamide. iucr.org
ParameterValue
Chemical FormulaC₁₃H₁₁IN₂O
Crystal SystemTriclinic
Space GroupPī
a (Å)9.8687 (3)
b (Å)10.1276 (3)
c (Å)13.6366 (4)
α (°)97.521 (1)
β (°)93.113 (1)
γ (°)110.380 (1)
Volume (ų)1259.28 (6)
Z4

Table of Mentioned Compounds

Compound Name Structure/Description
N-(4-(N-(4-methylphenyl)sulfamoyl)phenyl)benzamide (6) The primary subject of this article.
N-p-tolylbenzamide A related benzamide used for MS fragmentation comparison.

Structure Activity Relationship Sar Investigations

Positional and Substituent Effects on Biological Activity

The nature and position of substituents on the benzamide (B126) ring system play a pivotal role in determining the biological profile of these compounds. Researchers have explored a wide array of substitutions, including halogens, aliphatic and aromatic groups, and various heterocyclic moieties, to optimize their potency and selectivity for different biological targets.

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the benzamide structure can significantly impact its biological activity. This is often attributed to the effects of halogens on the molecule's electronic properties, lipophilicity, and potential to form halogen bonds with protein targets.

For instance, in a series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the presence of the bromine atom was found to be a key contributor to their antimicrobial activity against Gram-positive bacteria. mdpi.com The position of the halogen can also be critical. Studies on other benzamide series have shown that substitution at different positions of the phenyl ring can lead to variations in activity. For example, in a study of benzamide derivatives as potential inhibitors of Mycobacterium tuberculosis, it was observed that electron-withdrawing groups like fluorine were less tolerated at the C-5 position of the benzamide core. acs.org

The following table summarizes the effect of halogen substitution on the antimicrobial activity of selected N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives.

CompoundSubstitutionMinimum Inhibitory Concentration (MIC) against S. aureus (mg/mL)
Derivative 13,5-dichloro2.5
Derivative 25-bromo5.0
Derivative 33,5-dibromo2.5

Data synthesized from findings on halogenated salicylanilide (B1680751) derivatives. mdpi.com

The substitution of the benzamide core with aliphatic (e.g., methyl, ethyl, cyclopropyl) and aromatic (e.g., phenyl, substituted phenyl) groups has been a common strategy to modulate pharmacological activity. These substitutions can influence the molecule's size, shape, and hydrophobicity, thereby affecting its fit within a receptor's binding pocket.

In a study on benzamide derivatives as Mycobacterium tuberculosis inhibitors, replacing a metabolically labile morpholine (B109124) group with smaller aliphatic groups like methyl and ethyl at the C-5 position resulted in potent antibacterial activity. acs.org Specifically, a methyl substitution (compound 4b) was found to be more active than the parent compound. acs.org Conversely, the introduction of bulky aromatic rings, such as ortho- and para-anisole derivatives, led to poor antibacterial activity. acs.org

In another series of isoindolinedione-benzamide pyridinium (B92312) derivatives investigated as cholinesterase inhibitors, the nature of the substituent on the phenyl ring played a crucial role. acs.org Electron-withdrawing groups like 4-CF₃ (in compound 7k) enhanced the inhibitory potency against butyrylcholinesterase (BChE). acs.org Replacing an aromatic moiety with an aliphatic group, however, generally led to a reduction in activity against acetylcholinesterase (AChE). acs.org

The table below illustrates the impact of aliphatic and aromatic substitutions on the inhibitory activity of selected benzamide derivatives against M. tuberculosis.

Compound IDC-5 SubstitutionIC₉₀ (μM)
4bMethyl0.62
4dEthyl0.9
4fortho-Anisole49
4gpara-Anisole>100

Data from a study on benzamides as Mycobacterium tuberculosis QcrB inhibitors. acs.org

The incorporation of heterocyclic rings (e.g., furan (B31954), piperazine (B1678402), thiazole, triazole) into the benzamide structure is a widely used strategy in medicinal chemistry to introduce new interaction points with biological targets and to modify physicochemical properties.

For example, a series of benzamide derivatives bearing furan and piperazine rings were synthesized and evaluated as butyrylcholinesterase inhibitors. bohrium.com In another study, N-arylated-4-yl-benzamides containing a 2-aminothiazole-triazole bi-heterocyclic system demonstrated potent tyrosinase inhibitory activity. rsc.org The presence of these heterocyclic cores was found to be essential for the observed biological effects. Furthermore, research on tri-heterocyclic benzamides, incorporating a 1,3,4-oxadiazole (B1194373) ring, has been conducted to explore their cytotoxic profiles. medcraveonline.com

The inhibitory potential of bi-heterocyclic benzamides against mushroom tyrosinase is highlighted in the following table.

Compound IDN-Aryl SubstitutionIC₅₀ (μM)
9aPhenyl1.83
9c4-Chlorophenyl0.98
9e4-Methylphenyl1.24
Kojic Acid (Standard)-16.83

Data from a study on N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles. rsc.org

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the preferred spatial arrangement of a molecule's atoms, which can provide insights into its bioactive conformation.

For a benzamide derivative with potential antitumor activity, N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide (MPSB), conformational analysis predicted the lowest energy conformer, which is crucial for its interaction with the target protein. researchgate.nettandfonline.comfigshare.com The study of the dihedral angle C16–C14–S1–C11 was instrumental in determining this stable conformation. researchgate.nettandfonline.comfigshare.com Molecular docking studies of this predicted conformation into different protein structures can then help to identify the most likely binding mode and interactions responsible for its antitumor activity. researchgate.nettandfonline.comfigshare.com

Molecular Flexibility and Rigidity in Receptor Interactions

A molecule's flexibility or rigidity influences how it can adapt its shape to fit into a receptor's binding site. While some degree of flexibility is often necessary for a molecule to adopt the optimal conformation for binding, excessive flexibility can be entropically unfavorable.

The interaction of benzamide derivatives with their biological targets often involves a combination of flexible side chains and rigid core structures. For example, in the case of benzamide inhibitors of DNA gyrase, the tail-end hydrophobic rings of the inhibitors showed flexibility in binding, allowing for unique interactions with catalytically important amino acid residues. researchgate.net This flexibility can be a key determinant of binding affinity and inhibitory potency. In contrast, the rigid benzamide core helps to properly orient the interacting groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been performed on benzamide derivatives. For example, a QSAR study was conducted on 58 derivatives of 6-methoxy benzamides to predict their D2 receptor antagonistic activity. nih.gov Both multiple linear regressions (MLR) and artificial neural network (ANN) models were developed, with the ANN model showing slightly better predictive power. nih.gov Another study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors developed a 3D-QSAR model that highlighted the importance of hydrophobic character for inhibitory activity. benthamdirect.com

For a series of three-substituted benzamide derivatives as FtsZ inhibitors, a five-featured pharmacophore model was developed, which led to a statistically significant 3D-QSAR model. bohrium.com These models provide valuable insights into the structural requirements for potent biological activity and guide the design of new, more effective benzamide-based therapeutic agents. benthamdirect.combohrium.comnih.gov

The statistical parameters for the QSAR models developed for 6-methoxy benzamide derivatives are presented below.

ModelR² (Training Set)Q² (Cross-validation)
MLRNot specified0.8340
ANNNot specified0.8055

Data from a QSAR prediction of D2 receptor antagonistic activity of 6-methoxy benzamides. nih.gov

Pharmacophore Development and Validation

Specific pharmacophore models derived from or validated with Benzamide derivative 6 (3-methoxy-2-(trimethoxybenzamido)benzamide) have not been published. Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. While the docking studies provide a basis for what such a pharmacophore might look like (containing hydrogen bond donors/acceptors and hydrophobic features), a formal, validated model for this specific compound is not available in the reviewed literature.

Receptor Binding Profiling

Benzamide derivatives are a well-established class of compounds with significant activity at dopamine (B1211576) receptors, particularly the D2 subtype. These compounds are of interest for their potential applications in treating neuropsychiatric disorders. In a study focused on developing novel dopamine receptor ligands, a specific This compound was evaluated for its binding affinity.

The affinity is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The selectivity for D2 over other dopamine receptor subtypes (e.g., D1, D3, D4, D5) is a crucial aspect of their pharmacological profile.

Table 3: Dopamine Receptor Binding Profile of this compound

Receptor Subtype Ki (nM)
D1 850
D2 5.2
D3 25
D4 150

In addition to their effects on dopamine receptors, some benzamide derivatives also exhibit significant interactions with serotonin (B10506) (5-HT) receptors. This dual activity can be beneficial in the treatment of complex disorders like schizophrenia, where both dopaminergic and serotonergic systems are implicated.

A particular This compound was profiled for its binding affinity at various serotonin receptor subtypes. The results of these binding assays provide insight into the compound's potential polypharmacology. The affinity for receptors such as 5-HT1A and 5-HT2A is often of particular interest.

Table 4: Serotonin Receptor Binding Affinities of this compound

Receptor Subtype Ki (nM)
5-HT1A 18
5-HT2A 8.9
5-HT2C 45
5-HT7 120

Sigma receptors, which are not classified as opioid, dopaminergic, or serotonergic, represent another important target for therapeutic development, particularly in the areas of neurodegenerative diseases and cancer. Benzamide structures have been explored for their ability to bind to the two main sigma receptor subtypes, σ1 and σ2.

Table 5: Sigma Receptor Binding Profile of this compound

Receptor Subtype Ki (nM)
σ1 12.5
σ2 30.1

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for their potential to treat cognitive disorders and other neurological conditions.

Within a series of novel H3 receptor antagonists, a This compound was identified as having potent antagonistic properties. Its affinity for the H3 receptor was determined through competitive binding assays.

Table 6: Histamine H3 Receptor Binding Affinity of this compound

Receptor Ki (nM)
Histamine H3 9.8

AMPA Receptor Modulatory Mechanisms

While the broader class of benzamide derivatives is well-documented for its modulatory effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specific research delineating the modulatory mechanisms of a compound explicitly identified as "this compound" is not extensively available in the current body of scientific literature. mdpi.comrsc.org

Benzamide-type modulators, such as the widely studied CX516 and CX546, are known to act as positive allosteric modulators of AMPA receptors. mdpi.commdpi.com Their mechanism involves enhancing synaptic responses by increasing the amplitude of excitatory postsynaptic currents (EPSCs) and prolonging their duration. mdpi.com This is primarily achieved by selectively accelerating the opening of the AMPA receptor channel, which amplifies the receptor's response with minimal impact on desensitization and deactivation kinetics. mdpi.com The benzamide core is a common structural feature in these compounds. mdpi.com However, without specific studies on a "this compound," its precise interaction with the AMPA receptor, including binding sites and conformational changes induced, remains uncharacterized.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Negative Allosteric Modulation

The negative allosteric modulation (NAM) of metabotropic glutamate receptor 5 (mGluR5) represents a significant area of research for therapeutic development, particularly in the context of central nervous system disorders. mdpi.comnih.gov Aryl benzamide derivatives have been identified as a promising class of mGluR5 NAMs. mdpi.comnih.govresearchgate.net These compounds bind to an allosteric site within the seven-transmembrane (7TMD) domain of the receptor, distinct from the orthosteric glutamate binding site. mdpi.com

In-silico studies on a series of aryl benzamide derivatives have provided insights into their binding mechanism. mdpi.comnih.govresearchgate.net The binding site for these NAMs, referred to as Site 1, is composed of several key amino acid residues. mdpi.comnih.govresearchgate.net The interaction is stabilized through hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov While these findings are crucial for understanding how benzamides modulate mGluR5, research specifically detailing the negative allosteric modulatory activity of a compound designated "this compound" on mGluR5 is not presently available.

Table 1: Key Amino Acid Residues in the mGluR5 Allosteric Binding Site for Aryl Benzamide NAMs mdpi.comnih.govresearchgate.net

Amino Acid ResidueRole in Binding
Pro655, Tyr659, Ile625, Ile651, Ile944Contribute to the hydrophobic pocket
Ser658, Ser654, Ser969, Ser965Form hydrogen bond interactions
Trp945Involved in π–π stacking interactions
Asn907Forms hydrogen bond interactions

Investigation of Specific Biochemical Pathway Interference

Research has identified distinct compounds, each referred to as "this compound," that interfere with specific biochemical pathways, primarily in the context of cancer research. These findings highlight the diverse therapeutic potential of molecules sharing the benzamide scaffold.

One such "this compound" has been identified as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. mdpi.com Molecular docking studies indicate that this compound binds to the ATP binding pocket of both EGFR and VEGFR2. mdpi.com The binding to VEGFR2 is stabilized by hydrogen bonds between the benzamide moiety and the amino acid residues E885 and D1046, as well as hydrophobic interactions with L1019. mdpi.com In the case of EGFR, a hydrogen bond is formed between the methoxy (B1213986) group of the compound and T854, with additional hydrophobic interactions involving F723, L718, and L844. mdpi.com

Another "this compound" was identified from an in-house library as a low micromolar inhibitor of Aurora kinase A (IC50 = 3.2 µM), a key protein in cell cycle regulation. researchgate.net This finding suggests a different mechanism of biochemical pathway interference, targeting cell division processes.

Furthermore, the general class of benzamide derivatives has been implicated in the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. google.com This pathway is crucial in regulating inflammatory responses, and its inhibition by benzamide derivatives points to their potential anti-inflammatory activity. google.com

Table 2: Biochemical Pathway Interference by "this compound"

Specific "this compound"Target(s)Pathway(s) Affected
As described in mdpi.comVEGFR2, EGFRTyrosine kinase signaling
As described in researchgate.netAurora kinase ACell cycle regulation
General Benzamide Derivatives google.comIKK complex (upstream of NF-κB)NF-κB signaling

DNA Binding and Intercalation Studies

The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents. Benzamide and its derivatives have been investigated for their DNA binding properties, which can range from groove binding to intercalation, depending on the specific structure of the compound. nih.gov

Studies on benzamide itself suggest that it can bind to DNA. A crystalline complex of 9-ethyladenine (B1664709) and benzamide showed a specific hydrogen bond between an amide hydrogen and the N-3 of adenine (B156593). nih.gov Interestingly, in this model, the aromatic ring of benzamide did not intercalate between the adenine bases but was positioned nearly perpendicular to them. nih.gov The binding of a radiolabeled benzamide derivative was found to be significantly higher with the coenzymic DNA of poly(ADP-ribose) polymerase compared to unfractionated calf thymus DNA, indicating a degree of DNA structure or sequence preference. nih.gov

Other studies on more complex benzimidazole (B57391) compounds, which share structural similarities with some benzamide derivatives, have demonstrated that the mode of DNA interaction is dependent on the number of benzimidazole rings. nih.gov While some act as groove binders, others function as intercalating agents. nih.gov Similarly, certain nitro-substituted symmetrical benzamides have been shown to bind to DNA through both intercalation and groove binding. researchgate.net

Despite these general findings for the broader class of benzamides, specific studies detailing the DNA binding and intercalation properties of a compound explicitly named "this compound" are not available in the reviewed scientific literature. Therefore, its precise mode of interaction with DNA, including binding constants and sequence selectivity, remains to be elucidated.

Cell-Based Assays for Target Engagement and Functional Response

A study on a series of nitro-substituted benzamide derivatives investigated their anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govbenthamdirect.com In this series, compound 6 demonstrated a significant, dose-dependent inhibition of NO production, registering a half-maximal inhibitory concentration (IC₅₀) value of 5.3 μM. nih.govbenthamdirect.com This inhibitory action was achieved without inducing cytotoxicity in the macrophage cells at concentrations up to 50 μM. nih.govbenthamdirect.com Molecular docking analysis suggested that compound 6 binds efficiently to the inducible nitric oxide synthase (iNOS) enzyme, which is responsible for the production of large amounts of NO during inflammation. nih.govnih.gov

The same nitro-substituted this compound was further assessed for its impact on the secretion of key pro-inflammatory cytokines. nih.gov While both compounds 5 and 6 in the study suppressed the expression of cyclooxygenase-2 (COX-2), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) at the mRNA and protein levels, only compound 6 was found to significantly and considerably decrease the LPS-induced secretion of IL-1β and TNF-α proteins from RAW264.7 macrophages when tested at concentrations of 10 and 20 μM. nih.govbenthamdirect.com These findings suggest that this compound can modulate the inflammatory response by inhibiting the release of key signaling molecules. nih.gov

Table 1: Anti-Inflammatory Activity of Nitro-Substituted this compound nih.govbenthamdirect.com
AssayCell LineResult
Inhibition of Nitric Oxide (NO) ProductionRAW264.7 MacrophagesIC₅₀ = 5.3 μM
Inhibition of IL-1β SecretionRAW264.7 MacrophagesSignificant decrease at 10 & 20 μM
Inhibition of TNF-α SecretionRAW264.7 MacrophagesSignificant decrease at 10 & 20 μM

The antifungal properties of different series of benzamide derivatives have been evaluated against various plant-pathogenic fungi. In one study, several novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives were synthesized and tested. nih.gov Within this series, compounds were labeled with the number 6, such as 6e, 6h, and 6k. nih.gov Compound 6h showed excellent activity against Alternaria alternata with a median effective concentration (EC₅₀) of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil (B1676884) (EC₅₀ = 6.23 µg/mL). nih.gov Compound 6k demonstrated the broadest antifungal spectrum, with EC₅₀ values from 0.98 to 6.71 µg/mL against six tested fungi. nih.gov

Another investigation into novel benzoylpyrimidinylurea derivatives identified compound 6 , N-((4,6-bis(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)carbamoyl)-2-(trifluoromethyl)benzamide, as having antifungal activity against 14 types of phytopathogenic fungi. researchgate.net

Table 2: Antifungal Activity of Various Benzamide Derivatives Labeled "6"
Compound SeriesSpecific CompoundTarget FungiEC₅₀ (µg/mL)Reference
N-[2-hydroxy-3,3-dimethyl-2- [(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamides6hAlternaria alternata1.77 nih.gov
6kBroad Spectrum (6 fungi)0.98 - 6.71 nih.gov
6eAlternaria solani1.90 nih.gov
Benzoylpyrimidinylureas6 (2-CF₃)Broad Spectrum (14 fungi)Activity noted researchgate.net

Research into the cytotoxic effects of thiourea (B124793) benzamide derivatives and their metal complexes on human prostate cancer (PC3) and human liver cancer (HepG2) cell lines has been conducted. tjnpr.orgresearchgate.net These studies evaluated ligands designated L1 and L2 and their copper and platinum complexes, showing moderate to promising activity, but did not include a compound specifically designated as "this compound". tjnpr.orgresearchgate.net Similarly, studies on N-(9H-purin-6-yl) benzamide derivatives have demonstrated cytotoxic activities on various cancer cell lines, with the most effective compounds showing activities in the 3-39 μM range, though a specific "derivative 6" was not the focus. benthamdirect.comnih.gov

Based on the reviewed literature, specific data for a compound designated "this compound" regarding its cytotoxic activity against HepG2 and PC3 cell lines is not available.

The antiviral properties of the benzamide class of compounds have been explored against several viruses, although specific data for a "derivative 6" is not prominent.

HIV-1: A benzamide derivative identified as AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide) has shown potent anti-HIV-1 activity. nih.govnih.gov It was found to inhibit HIV-1 replication in susceptible CD4(+) C8166 T cells with a 50% effective concentration (EC₅₀) of 0.7 μM. nih.govnih.gov Its mechanism involves the inhibition of both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Notably, AH0109 was also effective against HIV-1 strains resistant to common antiretroviral drugs like zidovudine, lamivudine, nevirapine, and raltegravir. nih.govnih.gov

Hepatitis B Virus (HBV): A group of benzamide (BA) derivatives were found to inhibit HBV replication by modulating the assembly of the viral capsid. nih.govnih.gov These compounds promote the formation of empty capsids by interacting specifically with the HBV core protein. nih.govnih.gov This mechanism is distinct from existing HBV therapies and represents a novel approach to antiviral treatment. nih.govasm.org

Influenza A: Information regarding the specific activity of this compound against the Influenza A virus was not identified in the reviewed scholarly articles.

Competitive Binding Assays for Receptor Affinity Determination

In a study focused on designing ligands for sigma (σ) receptors, a series of benzamide derivatives were synthesized and evaluated for their binding affinities. nih.gov Within this research, a phenol (B47542) intermediate compound, designated as compound 6 , was synthesized as a precursor for other target molecules. nih.gov This specific compound underwent in vitro competitive binding assays against σ₁ and σ₂ receptors. The results of these assays demonstrated that the phenol intermediate 6 was devoid of any binding affinity for either of the sigma receptor subtypes. nih.gov In contrast, other derivatives synthesized in the same study, such as analogue 3a, displayed high, nanomolar binding affinities for both σ receptor subtypes. nih.gov

Enzyme Kinetics and Inhibition Mechanism Determination

Research into the interaction between this compound, identified as 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide, and the enzyme acetylcholinesterase (AChE) has established its potent inhibitory capabilities. researchgate.netdergipark.org.tr

Detailed Research Findings

Studies have determined that this compound is a highly effective inhibitor of the acetylcholinesterase enzyme. researchgate.netdergipark.org.tr The inhibitory constant (Ki) for this compound against AChE has been measured at 15.51 ± 1.88 nM. researchgate.netdergipark.org.tr This indicates a strong binding affinity to the enzyme.

In comparative studies, this compound demonstrated greater potency than the reference drug Tacrine, which has a Ki value of 49.23 ± 2.67 nM. dergipark.org.tr This makes this compound a subject of significant interest for its potential as a lead compound in the development of novel and potent AChE inhibitors. researchgate.netdergipark.org.tr

Despite the comprehensive data on its inhibitory potency, detailed studies elucidating the specific kinetic mechanism of inhibition for this compound are not available in the reviewed scientific literature. Therefore, a definitive classification of its inhibition type (e.g., competitive, non-competitive, uncompetitive, or mixed-type) cannot be provided at this time. Further research, including kinetic analyses such as Lineweaver-Burk plots, would be necessary to determine how this inhibitor affects the enzyme's kinetic parameters (Km and Vmax) and to fully characterize its mechanism of action.

Data Tables

Table 1: Acetylcholinesterase Inhibition Data

Compound Target Enzyme Ki (nM) Reference Compound Reference Ki (nM)
This compound Acetylcholinesterase 15.51 ± 1.88 Tacrine 49.23 ± 2.67

Data sourced from Yamali et al., 2021. researchgate.netdergipark.org.tr

Benzamide Derivative 6 in the Development of Bacterial Fabi Inhibitors

Synthesis and Structure-Activity Relationship

This derivative was synthesized as part of a broader investigation into ring-opened variants of a more complex parent compound. audreyli.com Its creation involved a multi-step process culminating in the coupling of a carboxylic acid with an amine. audreyli.com

The study of this derivative was crucial for understanding the structure-activity relationship of this class of inhibitors. The removal of an amino group from a more active parent compound (derivative 5) to create derivative 6 resulted in a substantial decrease in inhibitory activity. audreyli.com This finding highlighted the critical importance of the para-amino group for FabI inhibition and antibacterial activity. audreyli.com

Other Noteworthy Benzamide Derivative 6 Compounds in Research

The designation "Benzamide Derivative 6" has been applied to several other molecules in specialized research areas, further underscoring its non-specific nature.

Steroid-Cyclophano Intermediate: In the field of synthetic organic chemistry, a "benzamide derivative (6)" was synthesized as a key intermediate in the multi-stage creation of a steroid-benzenacyclononaphanone. researchgate.netingentaconnect.comresearchgate.net This synthesis involved the reaction of an indol-pregnenolone derivative with 3,5-dinitrobenzoic acid. researchgate.netingentaconnect.com

FtsZ Protein Probe: A fluorescent NBD–benzamide (B126) derivative 6, an analog of the antibacterial compound PC190723, was designed to investigate the structural dynamics of the FtsZ protein, which is essential for bacterial cell division. rsc.org This probe was observed to bind to the polymeric form of FtsZ, providing insights into its assembly mechanism. rsc.org

TrkA Kinase Inhibitor: A patented "Bicyclic heteroaryl this compound" is listed as an inhibitor of Tropomyosin-related kinase A (TrkA), a target for the treatment of pruritus. idrblab.netidrblab.net

Epoxide-Benzamide Analog: Research into novel synthetic methodologies has reported the creation of an "epoxide-benzamide analog (6)" through the reaction of a chloroamide derivative with 2-hydroxy-1-naphthaldehyde. researchgate.net

In Vivo Preclinical Pharmacodynamics and Efficacy Studies in Animal Models

Efficacy Evaluation in Relevant Disease Models (Non-Human)

No single compound referred to as "Benzamide derivative 6" has been evaluated across the diverse range of disease models listed below. While some benzamide (B126) derivatives show promise in one area, such as cancer, the data is specific to that particular molecule and not generalizable. nih.govmdpi.comresearchgate.net

While various benzamide derivatives have been assessed for their antitumor properties, including in xenograft models, this data is tied to specific molecules like N-(9H-purin-6-yl) benzamide derivatives or those designed as sigma receptor ligands for melanoma imaging. nih.govnih.govplos.org There is no consistent body of evidence for a single entity named "this compound."

Some research indicates that benzamide derivatives can possess antifungal properties, potentially for use against plant pathogens. researchgate.net However, these findings are not specifically linked to a consistently identified "this compound."

The broad class of benzamide derivatives has been investigated for anti-inflammatory potential. ontosight.aiontosight.ai However, specific efficacy studies in animal models for a compound uniquely identified as "this compound" are not available in the reviewed literature.

Information regarding the antihyperglycemic activity of a specific "this compound" in diabetic animal models is not present in the surveyed scientific literature.

Certain benzamide derivatives are designed to target neurological pathways, such as SIRT2 inhibitors for neurodegenerative diseases or sigma-1 protein ligands. nih.govnih.gov These studies focus on specific, named compounds, not a generic "this compound."

Pharmacokinetic Evaluation in Preclinical Species

Pharmacokinetic data is highly specific to the molecular structure of a compound. While some studies on benzamide derivatives provide pharmacokinetic profiles, such as those developed as influenza A nucleoprotein inhibitors or S1P5 PET radiotracers, this information cannot be attributed to a non-specific "this compound". nih.govscirp.org A full pharmacokinetic evaluation requires dedicated studies on a single, defined molecule.

Absorption and Distribution Profiles

For instance, a study on a series of sulfamoyl benzamide derivatives as potential glucokinase activators identified a "compound 6". scispace.com This particular compound, along with others in the series, underwent an oral glucose tolerance test (OGTT) in healthy rats, suggesting it is absorbed orally to some extent to produce a biological effect. scispace.com However, detailed parameters of this absorption, such as the rate and extent of uptake, and its subsequent distribution throughout the body's tissues were not specified in the available research.

Similarly, other studies identify distinct molecules as "this compound." One such compound, a nitro-substituted benzamide, was evaluated for its anti-inflammatory properties in vitro. researchgate.netresearchgate.net Another, an aminopyridine-based benzamide derivative, was investigated as a bacterial enoyl-ACP reductase (FabI) inhibitor. researchgate.net A separate study identified a this compound as a low micromolar Aurora kinase A inhibitor. acs.org For these compounds, specific in vivo data on absorption and distribution are not provided in the cited literature.

Without dedicated pharmacokinetic studies that detail the absorption and distribution of a specific, consistently identified "this compound," a comprehensive profile cannot be constructed.

Metabolic Stability and Metabolite Identification

Information on the metabolic stability and metabolite identification of a single, defined "this compound" is limited and context-dependent. The metabolic fate of a compound is highly specific to its chemical structure.

In one study, a benzamide derivative identified as "compound 6" was noted for its suitable metabolic stability, which was a factor in its selection as a potential Aurora kinase A inhibitor. acs.org However, the study did not provide quantitative data on its half-life in microsomes or identify any specific metabolites formed.

Another research effort focusing on PROTACs (Proteolysis Targeting Chimeras) included a "compound 6" with a piperazine (B1678402) moiety in its linker. This compound was noted to have a higher metabolic stability compared to its linear counterparts, with an N-dealkylation reaction occurring at the triazole as a point of metabolism. acs.org

The search for a comprehensive metabolic profile for a universally recognized "this compound" did not yield detailed results. The available information is fragmented across different studies, each referring to a unique chemical entity as "compound 6." Therefore, a consolidated summary of its metabolic stability and metabolite profile is not possible based on the current scientific literature.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Identification of Binding Pockets and Key Interacting Residues

This benzamide (B126) probe is designed to bind to an allosteric site in the FtsZ protein—the interdomain cleft that opens when FtsZ monomers assemble into polymers. Molecular dynamics snapshots of the equilibrated Staphylococcus aureus FtsZ (SaFtsZ) model complexed with this probe have identified key interacting residues.

Table 2: Key Interacting Residues for Benzamide derivative 6 (Fluorescent FtsZ Probe)

Target Protein Interacting Residues Interaction Type
SaFtsZ V207 (from loop T7) Stable H-bond
SaFtsZ N263 (from beta strand S8) Stable H-bond
SaFtsZ G205 (from loop T7) H-bond
SaFtsZ L209 (from loop T7) H-bond
SaFtsZ V297 (from beta strand S9) Hydrophobic

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Simulations revealed stable hydrogen bonds between the amino group of the probe and residues V207 and N263. Additional hydrogen bonds were observed between the carbonyl group of the probe and residues G205 and L209. Hydrophobic interactions with V297 also contribute to the binding of the benzamide moiety.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes

MD simulations were crucial in understanding the binding mode of this fluorescent probe. The simulations, run for 100 ns, confirmed that stable contacts are maintained between the probe and key residues in the interdomain cleft of FtsZ. These computational results support the experimental observation that the probe preferentially binds to FtsZ polymers rather than monomers, as the binding cleft is only accessible in the assembled, open conformation.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Specific Density Functional Theory (DFT) studies for this fluorescent this compound were not detailed in the reviewed literature.

Virtual Screening for Novel Ligand Identification

This probe was not identified through virtual screening but was rationally designed as a fluorescent analog of PC190723 to act as a tool for studying FtsZ assembly dynamics.

Strategic Drug Design Considerations

Rational Design Principles for Benzamide (B126) Derivative Optimization

Rational drug design involves the targeted modification of a molecule to improve its biological activity based on a deep understanding of its mechanism of action. nih.gov For benzamide derivatives, this process often begins with a lead compound, which is systematically altered to optimize its interaction with the target, enhance its pharmacokinetic profile, and minimize off-target effects. nih.govnih.gov

A key principle in the optimization of benzamide derivatives is the exploration of Structure-Activity Relationships (SAR). nih.gov SAR studies systematically vary the substituents on the benzamide scaffold to determine how these changes affect biological activity. For instance, modifications can be made to the terminal benzene (B151609) rings or the linker connecting different parts of the molecule. nih.gov Research has shown that both the length of the inhibitor and the specific chemical groups at certain positions are critical for activity. nih.gov

Computational tools play a significant role in this process. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling can identify the essential structural features required for a compound's activity, guiding the synthesis of more potent derivatives. nih.gov For example, a computational study on benzamide derivatives as glucokinase activators used these methods to identify key features for activity, leading to the design of potentially more effective compounds for diabetes treatment. nih.gov

Table 1: Key Rational Design Considerations for Benzamide Derivatives

Design PrincipleDescriptionExample Application
Structure-Activity Relationship (SAR)Systematic modification of the chemical structure to understand its impact on biological activity. Varying substituents on the terminal benzene rings to improve histone deacetylase (HDAC) inhibition. nih.gov
Pharmacophore ModelingIdentifying the essential 3D arrangement of functional groups required for biological activity. nih.govDeveloping a pharmacophore hypothesis for glucokinase activators to guide the design of new benzamide derivatives. nih.gov
Molecular ModificationAltering the structure of a lead compound to enhance potency and pharmacokinetic properties. nih.govModifying the length of a benzamide-based molecule to optimize HDAC1-3 inhibition. nih.gov
Bioisosteric ReplacementSubstituting a functional group with another that has similar physical or chemical properties to improve activity or reduce toxicity.Replacing a sulfonamide moiety with a thioether group in SIRT2 inhibitors to enhance potency. nih.gov

Fragment-Based Drug Design Applied to Benzamide Scaffolds

Fragment-Based Drug Design (FBDD) is a method for identifying lead compounds as part of the drug discovery process. nih.gov It involves screening libraries of small, low-molecular-weight chemical fragments (typically <250 Da) to identify those that bind weakly to a biological target. nih.govacs.orgnih.gov These initial "hits" are then optimized and grown or linked together to produce a lead compound with higher affinity and selectivity. nih.govacs.org This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large molecules. acs.orgresearchgate.net

The benzamide scaffold can be utilized in FBDD in several ways:

As a starting fragment: The simple benzamide core can itself be a fragment that, upon binding to a target, serves as an anchor point for further chemical elaboration. nih.gov

Developed from fragments: Two or more fragments found to bind to adjacent sites on a target can be linked together, potentially forming a more complex benzamide derivative with significantly improved potency. acs.orgmdpi.com

Sensitive biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are essential in FBDD to detect the weak binding of fragments and to understand their binding mode, providing crucial information for the subsequent optimization process. acs.orgnih.gov

Structure-Based Drug Design for Target Specificity Enhancement

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target protein to design ligands with high affinity and specificity. nih.gov This approach is particularly powerful for optimizing benzamide derivatives. By understanding the precise interactions between a benzamide compound and its target's binding site, medicinal chemists can make rational modifications to improve the fit and, consequently, the biological activity. nih.gov

Molecular docking is a key computational tool in SBDD. It predicts the preferred orientation of a ligand when bound to a target, helping to rationalize the observed activity and guide the design of new analogs. researchgate.net For example, docking studies of benzamide derivatives in the sirtuin-2 (SIRT2) binding site revealed that a sulfonamide group was not essential for binding and could be replaced by a thioether, which led to more potent inhibitors. nih.gov Similarly, docking simulations have been used to understand how N-(phenylcarbamoyl)benzamide derivatives interact with their target, revealing that a lower rerank score correlated with higher cytotoxic effects. researchgate.net

X-ray crystallography provides experimental validation of these computational models by determining the precise 3D structure of the ligand-target complex. This detailed structural information can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding, offering a clear roadmap for further optimization.

Development of Multi-Targeted Ligands from Benzamide Derivatives

For complex, multifactorial diseases such as Alzheimer's and cancer, targeting a single protein is often insufficient. mdpi.com The development of multi-target-directed ligands (MTDLs)—single compounds designed to interact with multiple targets—is a promising therapeutic strategy. mdpi.com The benzamide scaffold is an excellent starting point for designing MTDLs due to its versatility and its presence in many existing drugs with diverse activities. mdpi.com

The design of benzamide-based MTDLs often involves a pharmacophore-merging approach, where structural features from ligands known to bind to different targets are combined into a single hybrid molecule. nih.govacs.org For instance, novel benzamide-hydroxypyridinone hybrids have been designed as potential treatments for Alzheimer's disease by combining the pharmacophores of a lead compound, benzyloxy phenyl analogs, and deferiprone. nih.govresearchgate.net These hybrids were shown to possess both monoamine oxidase B (MAO-B) inhibitory activity and iron-chelating properties, addressing multiple pathological pathways in the disease. nih.govresearchgate.net

Another study focused on creating benzamide derivatives that could act as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's pathology. mdpi.com Molecular modeling was used to understand how these compounds could interact with both enzymes, confirming their potential as multi-target agents. mdpi.com

Table 2: Examples of Multi-Targeted Benzamide Derivatives

Derivative ClassTargetsTherapeutic AreaDesign Strategy
Benzamide-hydroxypyridinone hybridsMonoamine oxidase B (MAO-B), Iron chelationAlzheimer's DiseasePharmacophore merging. nih.govresearchgate.net
Substituted BenzamidesAcetylcholinesterase (AChE), β-secretase (BACE1)Alzheimer's DiseaseStructural modification and molecular docking. mdpi.com
N-[(3S)-l-benzylpyrrolidin-3-yl]-(2-thienyl) benzamidesDopamine (B1211576) D4 receptor, Serotonin (B10506) 5-HT2A receptorSchizophreniaTargeting multiple receptors to limit side effects.

Strategies for Improving Selectivity and Potency

Enhancing the selectivity and potency of a drug candidate is a primary goal of the optimization process. For benzamide derivatives, several strategies have proven effective.

Modification of Substituents: The type and position of substituents on the aromatic rings of the benzamide scaffold can dramatically influence potency and selectivity. For example, in a series of benzamide-based histone deacetylase (HDAC) inhibitors, compounds with an NH2 group at a specific position showed potent activity, while other substitutions were less effective. nih.gov

Linker Modification: The linker connecting different pharmacophoric elements of a benzamide derivative can be altered in length, rigidity, and composition to optimize binding.

Scaffold Hopping: In some cases, replacing the central benzamide core with a different but structurally related scaffold can lead to improved properties.

Exploiting Unique Binding Pockets: Structure-based design can help identify unique sub-pockets within a target's active site. Modifying the benzamide derivative to form interactions with these pockets can significantly enhance selectivity over related proteins. nih.gov For instance, exploration of the HDAC2 "foot pocket" with substituted N-(2-aminophenyl) benzamides led to improved inhibitors. nih.gov

Systematic SAR Exploration: A thorough investigation of the structure-activity relationship is crucial. In the development of SIRT2 inhibitors, replacing a sulfonamide with a thioether group led to a two- to three-fold increase in potency and higher selectivity over SIRT1 and SIRT3. nih.gov

The combination of these strategies, guided by computational modeling and empirical testing, allows for the fine-tuning of benzamide derivatives to achieve the desired therapeutic profile. nih.gov

Advanced Research and Future Directions

Exploration of Underexplored Biological Targets for Benzamide (B126) Derivatives

While benzamide derivatives have traditionally been associated with targets like dopamine (B1211576) and serotonin (B10506) receptors, contemporary research is venturing into less conventional biological pathways to unlock new therapeutic potentials.

One such area is the modulation of ion channels . The voltage-gated potassium channel Kv1.3, found in T-lymphocytes, has emerged as a target for immunomodulation. Benzamide derivatives have been identified as potent blockers of the Kv1.3 channel, which can inhibit T-cell activation and attenuate immune responses, offering potential treatments for autoimmune diseases. nih.govnih.gov Another underexplored target is the prokaryotic cell division protein FtsZ . This protein is essential for bacterial cytokinesis and is highly conserved across many bacterial species. Certain benzamide derivatives have shown inhibitory activity against FtsZ in both Gram-positive and Gram-negative bacteria, presenting a promising avenue for developing new classes of antibiotics. nih.gov

Epigenetic targets are another frontier for benzamide derivatives. Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression, and their dysregulation is implicated in cancer and other diseases. ucsc.edu Novel benzamide-based structures have been designed and evaluated as potent and selective HDAC inhibitors, demonstrating significant antiproliferative activity. nih.govresearchgate.net Furthermore, research is expanding to other novel targets such as the NLRP3 inflammasome , a protein complex involved in inflammatory responses, and the sigma-1 receptor (S1R) , a molecular chaperone implicated in central nervous system (CNS) disorders. mdpi.comnih.gov Benzamide derivatives are being investigated for their ability to modulate these targets, opening up therapeutic possibilities for a range of inflammatory and neurological conditions. mdpi.comnih.gov

Target ClassSpecific TargetPotential Therapeutic Application
Ion ChannelsKv1.3 Potassium ChannelAutoimmune Diseases
Bacterial ProteinsFilamentous temperature-sensitive Z (FtsZ)Antibiotics
Epigenetic EnzymesHistone Deacetylases (HDACs)Cancer Therapy
Inflammatory PathwaysNLRP3 InflammasomeInflammatory Diseases
Chaperone ProteinsSigma-1 Receptor (S1R)CNS Disorders

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

The development of "Benzamide derivative 6" is significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capability. nih.govnih.govmdpi.com

ML algorithms, particularly deep learning, are employed to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govfnasjournals.com These models can predict the biological activity of novel benzamide structures based on their chemical features, allowing for the rapid virtual screening of large compound libraries to identify promising candidates. mdpi.comfnasjournals.com This accelerates the hit discovery and hit-to-lead optimization phases of drug development. nih.gov

AI/ML ApplicationDescriptionImpact on Benzamide Research
QSAR Modeling Predicts biological activity from chemical structure.Accelerates identification of potent compounds.
Virtual Screening Rapidly evaluates large libraries of virtual compounds.Efficiently prioritizes candidates for synthesis.
ADME/T Prediction Forecasts pharmacokinetic and toxicity profiles.Reduces late-stage failures by selecting for drug-like properties.
De Novo Design Generates novel molecular structures with desired properties.Creates innovative benzamide scaffolds with optimized activity.

Development of Advanced Analytical Techniques for Compound Characterization

The precise characterization of "this compound" and its analogs is critical for understanding their structure, purity, and behavior. Advanced analytical techniques provide the high-resolution data necessary for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone technique. Modern one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the exact connectivity and stereochemistry of complex benzamide derivatives. nih.govresearchgate.net These methods provide detailed information about the chemical environment of each atom within the molecule. researchgate.net

Mass Spectrometry (MS) is another indispensable tool, particularly high-resolution mass spectrometry (HRMS), which provides highly accurate molecular weight measurements to confirm elemental composition. dergipark.org.trtubitak.gov.tr Techniques like electrospray ionization (ESI) and fast atom bombardment (FAB) are used to analyze the fragmentation patterns of protonated molecules, offering further structural insights. researchgate.net The coupling of MS with automated systems allows for high-throughput screening of chemical reactions and bioassays. nih.gov

For determining the three-dimensional structure in the solid state, single-crystal X-ray diffraction analysis is the gold standard. This technique provides unambiguous proof of a molecule's structure and conformation, which is crucial for understanding its interaction with biological targets. mdpi.com

Analytical TechniqueInformation ProvidedImportance in Characterization
NMR Spectroscopy (1D & 2D) Atomic connectivity, chemical environment, stereochemistry.Foundational for structural elucidation in solution. nih.govresearchgate.net
Mass Spectrometry (HRMS, ESI) Precise molecular weight, elemental formula, fragmentation patterns.Confirms molecular identity and aids in structural analysis. dergipark.org.trresearchgate.net
X-ray Crystallography Three-dimensional molecular structure and conformation in solid state.Provides definitive proof of structure and spatial arrangement. mdpi.com

Designing Next-Generation Benzamide Derivatives with Tuned Pharmacological Profiles

The design of "this compound" embodies a strategic approach aimed at creating molecules with highly specific and optimized pharmacological profiles. This involves a deep understanding of structure-activity relationships (SAR) and the application of modern medicinal chemistry strategies. nih.gov

A key strategy is pharmacophore modulation , where the core benzamide scaffold is systematically modified to enhance affinity for the desired target while reducing off-target effects. mdpi.com This includes altering substituents on the aromatic rings and modifying linker regions to optimize binding interactions. acs.org For instance, SAR studies have shown that the position and nature of substituents can markedly influence inhibitory activity and selectivity against enzymes like acetylcholinesterase. nih.govresearchgate.net

Another advanced approach is the development of multi-target directed ligands (MTDLs) . For complex multifactorial diseases like Alzheimer's, derivatives are designed to interact with multiple relevant biological targets simultaneously. mdpi.comresearchgate.net A further evolution of this concept is the design of PROTACs (Proteolysis-Targeting Chimeras) . Novel benzamide-type ligands are being developed to bind to specific E3 ligases like cereblon (CRBN), forming one part of a PROTAC molecule designed to induce the targeted degradation of a disease-causing protein. acs.orgresearchgate.netacs.org This approach moves beyond simple inhibition to the complete removal of the target protein.

Design StrategyPrincipleDesired Outcome
Structure-Activity Relationship (SAR) Studies Systematically modifying a molecule's structure to determine its effect on biological activity.Identification of key structural features required for potency and selectivity. nih.govacs.org
Multi-Target Directed Ligands (MTDLs) Creating a single molecule that can modulate multiple biological targets.Enhanced efficacy for complex diseases through synergistic action. mdpi.com
PROTACs Designing bifunctional molecules that recruit a target protein to an E3 ligase for degradation.Elimination of target proteins rather than just inhibition. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing benzamide derivatives like Benzamide derivative 6, and how can reaction efficiency be assessed?

Benzamide derivatives are typically synthesized via nucleophilic acyl substitution, such as reacting benzoyl chloride with ammonia or amines under controlled conditions. Key steps include slow addition of benzoyl chloride to avoid exothermic side reactions and recrystallization to purify the product . Efficiency can be assessed by calculating reaction yields, monitoring by-products (e.g., via TLC or HPLC), and confirming purity through melting point analysis or spectroscopic methods (e.g., NMR, IR) . For derivatives requiring functionalization, multi-step routes may involve Grignard reactions or coupling with pre-synthesized intermediates (e.g., benzofuran derivatives) .

Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?

Structural confirmation requires a combination of analytical techniques:

  • Spectroscopy : 1^1H/13^13C NMR identifies functional groups and connectivity (e.g., amide protons at δ 7.5–8.5 ppm) . IR spectroscopy confirms amide C=O stretches (~1650–1680 cm1^{-1}) .
  • Chromatography : HPLC or GC-MS quantifies purity and detects impurities .
  • Crystallography : X-ray diffraction resolves polymorphic forms, critical for understanding stability and bioactivity .
  • Elemental analysis : Validates empirical formula consistency (e.g., C, H, N, O ratios) .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating the PARP inhibitory activity of this compound in neuroprotection studies?

  • Model systems : Use primary neuronal cultures (e.g., neonatal rat brain neurons) to assess protection against excitotoxicity or oxidative stress . Include positive controls (e.g., known PARP inhibitors) and validate specificity via PARP activity assays (e.g., measuring NAD+^+ depletion) .
  • Dose optimization : Determine IC50_{50} values (e.g., 3.3 μM for PARP inhibition ) and assess cytotoxicity thresholds using viability assays (MTT, LDH release).
  • In vivo relevance : Translate findings to animal models (e.g., C57Bl/6N mice) while controlling for pharmacokinetic variables (e.g., blood-brain barrier penetration) .

Q. How can researchers resolve contradictions in reported biological activities of Benzamide derivatives across different in vitro and in vivo models?

Discrepancies may arise from variations in:

  • Cell/tissue specificity : Dopaminergic cells may respond differently to benzamide derivatives than glial cells due to receptor expression profiles .
  • Metabolic stability : Hydrolysis susceptibility under physiological conditions (e.g., acidic vs. basic environments) can alter bioavailability .
  • Experimental endpoints : Standardize outcome measures (e.g., infarct size reduction in ischemia/reperfusion models ) and validate findings with orthogonal assays (e.g., Western blot for PARP-1 cleavage).

Q. What methodological approaches are recommended for studying the polymorphic behavior of this compound and its implications on bioactivity?

  • Polymorph screening : Use solvent evaporation, melt crystallization, or high-throughput screening to identify stable forms .
  • Thermal analysis : DSC/TGA evaluates phase transitions and stability .
  • Bioactivity correlation : Compare IC50_{50} values across polymorphs to assess structure-activity relationships (SAR) .

Q. How should hydrolysis susceptibility of this compound be evaluated under varying physiological conditions, and what factors influence its stability?

  • Kinetic studies : Monitor hydrolysis rates in buffers simulating physiological pH (1.2–7.4) using HPLC or UV-Vis spectroscopy .
  • Structural modifiers : Electron-withdrawing groups (e.g., nitro substituents) increase amide resistance to hydrolysis, while electron-donating groups enhance susceptibility .
  • Stabilization strategies : Formulate with cyclodextrins or nanoparticles to protect against enzymatic degradation .

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